molecular formula C9H6F3NO B597740 6-(Trifluoromethyl)isoindolin-1-one CAS No. 1261883-04-8

6-(Trifluoromethyl)isoindolin-1-one

Cat. No.: B597740
CAS No.: 1261883-04-8
M. Wt: 201.148
InChI Key: GZISEIJOJZALPA-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)isoindolin-1-one (CAS 1261883-04-8) is a high-value chemical building block belonging to the isoindolinone class of heterocyclic compounds, which are recognized as valuable pharmacophores in medicinal chemistry . This compound serves as a versatile synthetic intermediate in organic chemistry and pharmaceutical research, particularly for constructing more complex molecules for drug discovery programs . The isoindolinone scaffold is present in a wide range of biologically active compounds and natural products, influencing diverse activities such as antimicrobial, anti-inflammatory, and anticancer effects . The incorporation of the trifluoromethyl (CF₃) group is a strategic modification in drug design, as it can significantly alter a molecule's potency, metabolic stability, and binding affinity . This compound is offered for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(trifluoromethyl)-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)6-2-1-5-4-13-8(14)7(5)3-6/h1-3H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZISEIJOJZALPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)C(F)(F)F)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Functionalization of 6 Trifluoromethyl Isoindolin 1 One

Reactions at the Isoindolin-1-one (B1195906) Nitrogen Atom

The nitrogen atom of the isoindolin-1-one ring is a key site for introducing molecular diversity. As a secondary amine within a lactam structure, it readily undergoes reactions to form N-substituted derivatives.

N-Alkylation and N-Arylation : The nitrogen can be functionalized with various alkyl and aryl groups. For instance, N-isopropyl derivatives have been synthesized through methods like nickel-mediated intramolecular arylation of precursor N-alkyl benzamides. nih.gov

Directing Group Attachment : In transition metal-catalyzed C-H activation strategies, the nitrogen atom is often used to attach a directing group. For example, a quinolin-8-yl group has been installed on the nitrogen of a 4-(trifluoromethyl)benzamide (B156667) precursor, which then directs a rhodium catalyst to functionalize the C-H bond at what will become the C3 position of the cyclized isoindolinone. uni-goettingen.de Similarly, hydrazone tethers can be attached to the nitrogen to facilitate intramolecular alkylation reactions. acs.org These directing groups are crucial for achieving site-selectivity in complex transformations.

Transformations at the C3 Position of the Isoindolin-1-one Ring

The C3 position, being alpha to both the ring nitrogen and the carbonyl group, is an activated site susceptible to a range of chemical transformations for C-C bond formation.

Anion Formation and Alkylation : The C3-H bond exhibits weak acidity, allowing for deprotonation by a strong base to form a carbanion. This anion can then react with various electrophiles. Lithiation of the isoindolin-1-one ring system at the C3-position, followed by treatment with an electrophile, is a common strategy. beilstein-journals.org

N-Acyliminium Ion Chemistry : A powerful method for C3-functionalization involves the generation of a reactive N-acyliminium ion intermediate. This is typically achieved by starting with a 3-hydroxyisoindolin-1-one, which can be prepared from the parent isoindolinone. Treatment with a Lewis acid, such as calcium bis(trifluoromethanesulfonyl)imide, facilitates the loss of the hydroxyl group to form the N-acyliminium ion. mmu.ac.uk This electrophilic species is then trapped by a wide range of carbon, nitrogen, and sulfur nucleophiles to yield diverse 3-substituted products. mmu.ac.uk

Catalytic C-H Functionalization : Direct functionalization of the C3 C-H bond is a highly efficient strategy. Intramolecular reactions, such as cobalt-porphyrin-catalyzed alkylation, use a tether attached to the nitrogen to deliver a reactive carbene that inserts into the C3 C-H bond, forming new heterocyclic rings fused to the isoindolinone core. acs.orgnih.gov This method has been shown to be tolerant of a trifluoromethyl substituent on the aromatic ring. nih.gov Intermolecular C-H activation can also be achieved, for example, by coupling with alkenes using a directing group on the nitrogen. uni-goettingen.de

A summary of selected C3-functionalization methods is presented below.

Interactive Table: Methods for C3-Functionalization of the Isoindolin-1-one Scaffold
Method Precursor/Intermediate Reagents Type of Bond Formed Example Product Class
Direct Alkylation via Anion C3-Anion Strong Base (e.g., t-BuLi), Electrophile C-C 3-Alkyl/Aryl-isoindolinones beilstein-journals.org
N-Acyliminium Ion Trapping 3-Hydroxyisoindolin-1-one Lewis Acid (e.g., Ca(NTf2)2), Nucleophile C-C, C-N, C-S 3-(Indolyl)-isoindolinones mmu.ac.uk
Intramolecular C-H Insertion N-Tethered Hydrazone Cobalt Porphyrin, Base C-C Fused Tricyclic Isoindolinones acs.orgnih.gov

Reactivity of the Trifluoromethyl Group within the Isoindolin-1-one Scaffold

The trifluoromethyl (CF3) group is known for its high stability and is generally considered a robust functional group under many reaction conditions. nih.govtcichemicals.com However, under specific and often harsh conditions, the C-F bonds can be activated and transformed.

Protolytic Defluorination : In the presence of Brønsted superacids like trifluoromethanesulfonic acid (CF3SO3H), trifluoromethyl-substituted arenes can undergo reactions suggesting the formation of reactive electrophilic species like acylium ions. nih.gov For instance, the reaction of 2-(trifluoromethyl)benzamide (B1329304) in a superacid at elevated temperatures can lead to cyclization to form an isoindolinone, indicating a transformation of the CF3 group. nih.gov

Lewis Acid-Mediated Transformations : Strong Lewis acids can also activate the C-F bonds of a trifluoromethyl group. Boron tribromide (BBr3), for example, has been used for the selective transformation of aromatic trifluoromethyl groups. tcichemicals.com The reaction with BBr3 can lead to the formation of a tribromomethyl group, which can then participate in further reactions. This approach allows for C-F bond transformations under conditions that can be milder than those involving superacids, potentially preserving other functional groups in the molecule. tcichemicals.com

These transformations, while not commonplace, demonstrate that the CF3 group is not entirely inert and can be a site for functionalization, providing a pathway to derivatives that would be otherwise difficult to access.

Derivatization and Scaffold Hopping Based on 6-(Trifluoromethyl)isoindolin-1-one

The functionalization strategies at the N1 and C3 positions allow for the creation of large libraries of derivatives from the this compound core. Beyond simple derivatization, the scaffold itself is a valuable starting point for more complex drug design strategies such as scaffold hopping.

Derivatization : The combination of reactions at the nitrogen and C3 positions enables the synthesis of a vast array of compounds. For example, palladium-catalyzed Sonogashira cyclocarbonylative reactions can produce 3-alkylideneisoindolin-1-ones. unipi.it Furthermore, complex spiro-isoindolinones can be assembled, showcasing the scaffold's utility in building three-dimensional molecular architectures. rsc.org

Scaffold Hopping : Scaffold hopping is a medicinal chemistry strategy that involves replacing the central core of a known active molecule with a structurally different core, with the goal of retaining or improving biological activity while accessing novel chemical space and intellectual property. nih.gov The isoindolin-1-one framework has been identified through scaffold hopping exercises. In one example, a structure-based design effort to find new inhibitors of the extracellular signal-regulated kinase (ERK) led to the replacement of a 4-pyridone scaffold with an isoindolin-1-one core, resulting in potent new drug candidates. slideshare.net In another instance, rational scaffold hopping was used as a strategy to design 3-hydroxyisoindolin-1-one derivatives as potent inhibitors of BRD4, a protein implicated in acute myeloid leukemia. doi.org These examples highlight the value of the isoindolin-1-one motif as a privileged structure in drug discovery.

Mechanistic Investigations of Reactions Involving 6 Trifluoromethyl Isoindolin 1 One

Elucidation of Radical Pathways in Trifluoromethylation Reactions

The synthesis of trifluoromethyl-containing isoindolinones often proceeds through a cascade of radical reactions. nih.govrsc.org These methods typically utilize a trifluoromethyl radical source, an oxidant, and a starting material such as a tertiary enamide. rsc.org

Detailed mechanistic studies have provided strong evidence for the involvement of radical intermediates. A key experimental approach involves the use of radical scavengers, such as 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO). In a representative reaction for the synthesis of a trifluoromethyl-containing isoindolinone, the addition of TEMPO led to a dramatic decrease in product yield, confirming that the reaction likely proceeds via a radical pathway. nih.govrsc.orgrsc.org

Table 1: Effect of Radical Scavenger on Isoindolinone Synthesis

Reaction Condition Product Yield Citation
Standard Conditions Moderate to Good rsc.org

A plausible mechanism for this transformation begins with the generation of a trifluoromethyl radical (CF₃•) from a source like trimethyl(trifluoromethyl)silane (TMSCF₃) in the presence of an oxidant such as PhI(OAc)₂. nih.govrsc.org This is followed by a sequence of steps:

Radical Generation: The reaction between TMSCF₃ and PhI(OAc)₂ generates the CF₃• radical. nih.gov

Radical Addition: The highly electrophilic CF₃• radical attacks the double bond of an enamide substrate to form a key radical intermediate. nih.govnih.govrsc.org

Intramolecular Cyclization: This radical intermediate undergoes an intramolecular cyclization onto the aryl ring. nih.govrsc.org

Oxidation and Deprotonation: The resulting cyclized radical is then oxidized and subsequently deprotonates to yield the final trifluoromethylated isoindolinone product. nih.govrsc.org

This radical cascade strategy has been recognized as an economical and efficient method for constructing trifluoromethyl-containing azaheterocycles. nih.gov

Electrochemical Mechanisms in Isoindolin-1-one (B1195906) Fluorination

Electrochemical methods offer a powerful and controllable approach to the synthesis of fluorinated isoindolin-1-ones. nih.gov These techniques allow for the selective formation of either mono- or trifluorinated products by precisely tuning the electrolytic parameters, a level of control not easily achieved through conventional chemical methods. nih.govrsc.org

A notable example is the electrochemical intramolecular 5-exo-dig aza-cyclization of 2-alkynylbenzamides, which can lead to different fluorinated products depending on the applied electric current. nih.govresearchgate.net At a lower current, monofluorinated 3-methyleneisoindolin-1-one (B1254794) is the major product. researchgate.net Increasing the quantity of the electric charge promotes further oxidation and subsequent nucleophilic fluorination, yielding trifluorinated isoindolin-1-one derivatives. researchgate.netresearchgate.net

Table 2: Current-Controlled Electrochemical Synthesis of Fluorinated Isoindolin-1-ones

Substrate Electrolytic Condition Major Product Citation
2-Alkynylbenzamide Low Constant-Current Monofluorinated isoindolin-1-one researchgate.net

The proposed mechanism for this electrochemical transformation involves several key steps: researchgate.netbeilstein-journals.org

Anodic Oxidation: The process is initiated by the electrochemical oxidation of the 2-alkynylbenzamide substrate at the anode to generate an amide radical. researchgate.net

Intramolecular Cyclization: The amide radical undergoes a 5-exo-dig cyclization. researchgate.net

Further Oxidation & Fluorination: The resulting intermediate is further oxidized to a cationic species, which is then trapped by a fluoride (B91410) ion (from a source like Et₃N·3HF) to yield the monofluorinated product. researchgate.netbeilstein-journals.org If a higher current is applied, the monofluorinated olefin can be further oxidized, leading to the formation of the trifluorinated product through subsequent nucleophilic attack by fluoride ions. researchgate.net

Insights into Cyclization Mechanisms and Intermediates

The formation of the isoindolinone ring system is the cornerstone of these synthetic strategies, and the mechanism of cyclization can vary significantly depending on the reaction type.

In radical-mediated syntheses, the key cyclization step involves an intramolecular attack of a radical intermediate onto an aromatic ring. nih.govrsc.org The reaction of a tertiary enamide with a CF₃ radical generates an initial radical intermediate (A). This intermediate then undergoes an intramolecular cyclization to form a new radical (B) attached to the aryl ring, which is a crucial step in forming the five-membered lactam ring. nih.govrsc.org

In electrochemical syntheses, an intramolecular 5-exo-dig aza-cyclization is a common pathway. nih.gov This involves the cyclization of an electrochemically generated amide radical onto a tethered alkyne. researchgate.net

Other methods, such as those starting from 2-cyanobenzaldehyde (B126161), proceed through a different set of intermediates. The proposed mechanism involves a nucleophilic addition, followed by a cyclization and subsequent rearrangement to form the stable lactam isoindolin-1-one structure. nih.gov In some cases, the cyclization is proposed to occur via the attack of an aniline (B41778) nitrogen lone pair on a carbonyl group, forming a cyclic alkoxide intermediate that rearranges to the final product. nih.gov

Table 3: Key Intermediates in Isoindolin-1-one Cyclization

Reaction Type Key Intermediate(s) Mechanism Feature Citation
Radical Cascade Radical Intermediate (A), Cyclized Radical (B) Intramolecular radical addition to aryl ring nih.govrsc.org
Electrochemical Amide Radical, Cationic Intermediate 5-exo-dig aza-cyclization nih.govresearchgate.net

Kinetic and Thermodynamic Aspects of Reaction Pathways

While specific, detailed kinetic and thermodynamic data for reactions involving 6-(trifluoromethyl)isoindolin-1-one are not extensively documented in the reviewed literature, general principles can be inferred from related studies. The selectivity and outcome of these complex reactions are often governed by a delicate balance of kinetic and thermodynamic factors.

For instance, the selectivity observed in some radical cyclizations can be rationalized through modeling and DFT calculations, which help to understand the stability of intermediates and the energy barriers of different pathways. researchgate.net The preference for one radical acceptor over another (e.g., N-benzoyl vs. N-benzyl) can be explained by comparing the thermodynamics of the possible reaction routes. researchgate.net

In some reactions involving isoindole derivatives, the final product distribution can be dictated by either kinetic or thermodynamic control, leading to different isomers or rearranged products depending on the reaction conditions. researchgate.net Computational studies on related systems have been used to evaluate the thermodynamics of potential side reactions, such as the formation of ketone intermediates, with energies calculated in kcal/mol to determine the favorability of competing pathways. rsc.org

Substituent effects also play a critical role, influencing the electronic nature of the substrates and intermediates, which in turn affects reaction rates and selectivity. For example, the nature of substituents on the benzoyl group of enamide substrates was found to have a significant influence on whether the reaction yields a cyclized isoindolinone or a linear trifluoromethylated alkene. rsc.org Electron-donating groups versus electron-withdrawing groups can tip the balance between the competing cyclization and elimination pathways. rsc.org

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen, carbon, and fluorine atoms within 6-(Trifluoromethyl)isoindolin-1-one.

¹H NMR (Proton NMR) : The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For isoindolinone derivatives, the aromatic protons typically appear as multiplets in the downfield region, while the methylene (B1212753) protons of the isoindolinone core appear as a singlet. rsc.org The chemical shift of the N-H proton can vary depending on the sample concentration. rsc.org

¹³C NMR (Carbon-13 NMR) : The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum for a this compound derivative would show characteristic signals for the carbonyl carbon of the lactam, the aromatic carbons, and the trifluoromethyl carbon, which appears as a quartet due to coupling with the three fluorine atoms. rsc.org The chemical shifts are referenced to an internal standard like tetramethylsilane (B1202638) (TMS). psu.edursc.org

¹⁹F NMR (Fluorine-19 NMR) : ¹⁹F NMR is particularly useful for confirming the presence and environment of the trifluoromethyl group. The CF₃ group in a related trifluoromethyl-substituted isoindolinone appears as a singlet in the ¹⁹F NMR spectrum. rsc.org The chemical shift is reported in parts per million (ppm) relative to a standard such as CFCl₃. rsc.orgcolorado.edu

Spectroscopic NMR Data for Trifluoromethyl-Substituted Isoindolinone Derivatives
NucleusTechniqueExpected Chemical Shift (δ) Range (ppm)Key Features
¹HProton NMR~7.5-8.1 (Aromatic), ~4.5 (CH₂), Variable (NH)Signals for aromatic protons, a singlet for the CH₂ group, and a broad singlet for the NH proton. rsc.orgrsc.org
¹³CCarbon-13 NMR~165-170 (C=O), ~120-150 (Aromatic), ~123 (q, CF₃)Characteristic peaks for carbonyl, aromatic carbons, and a quartet for the CF₃ carbon due to C-F coupling. rsc.org
¹⁹FFluorine-19 NMR~ -62A single peak confirming the trifluoromethyl group. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, providing the molecular weight of the compound and information about its structure through fragmentation analysis. uni-saarland.de

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. rsc.orgmmu.ac.uk This technique is crucial for confirming the molecular formula of this compound. beilstein-journals.org Techniques like electrospray ionization (ESI) are commonly used to generate the ions for analysis. rsc.orgmmu.ac.uk

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used for its characterization. uni-saarland.de While specific fragmentation data for this compound is not detailed in the provided results, the fragmentation of isoindolinone cores generally involves characteristic losses that help confirm the structure.

Mass Spectrometry Data for this compound
TechniqueInformation ObtainedRelevance
HRMS (e.g., ESI-TOF)Precise molecular weight and elemental formula. rsc.orgrsc.orgConfirms the molecular formula C₉H₆F₃NO.
MS/MSFragmentation pattern.Provides structural information by analyzing the breakdown of the molecule. uni-saarland.de

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz For this compound, the IR spectrum would show characteristic absorption bands for the N-H bond of the lactam, the carbonyl (C=O) group, and C-F bonds of the trifluoromethyl group. beilstein-journals.org

Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Lactam)Stretching~3200-3400
C=O (Lactam)Stretching~1670-1715 rsc.orgnih.gov
C-F (Trifluoromethyl)Stretching~1100-1350 rsc.orgnih.gov
Aromatic C-HStretching~3000-3100

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid by determining the precise arrangement of atoms in three-dimensional space. beilstein-journals.org For this compound, an X-ray crystal structure would confirm the planarity of the isoindolinone ring system and the geometry of the trifluoromethyl group relative to the aromatic ring. The structures of several related isoindolinone derivatives have been unambiguously confirmed by this method. nih.gov

Computational and Theoretical Investigations of this compound

Detailed analyses of the electronic structure, potential biological interactions, conformational flexibility, and predicted spectroscopic properties of this compound provide crucial insights into its chemical behavior and potential applications. Through the use of sophisticated computational methods, researchers can elucidate the intrinsic properties of this molecule at the quantum level.

Academic and Research Applications of 6 Trifluoromethyl Isoindolin 1 One

Utility as Synthetic Intermediates for Complex Organic Molecules

6-(Trifluoromethyl)isoindolin-1-one is a versatile intermediate in the synthesis of more complex organic structures. The isoindolinone core can be modified at several positions, allowing for the construction of diverse molecular architectures.

One notable application is in the creation of spirocyclic compounds. For instance, it can be used as a precursor in the synthesis of 2-Iodo-3-phenyl-6′-(trifluoromethyl)spiro[indene-1,1′-isoindolin]-3′-one through a sulfuric acid-promoted cascade cyclization. acs.org This process highlights the reactivity of the isoindolinone scaffold and its utility in generating intricate, three-dimensional molecules.

Furthermore, this compound serves as a foundational element for developing potential therapeutic agents. It is a key intermediate in the synthesis of 3-substituted piperidine (B6355638) compounds designed as inhibitors of the Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b), an E3 enzyme. google.com The synthesis involves multi-step sequences where the this compound core is elaborated with other functional groups to achieve the final, biologically active molecule. google.com The development of isoindolin-1-one (B1195906) derivatives also includes methods like lithiation for creating 3-substituted versions, showcasing the adaptability of the core structure for various synthetic strategies. beilstein-journals.orgsemanticscholar.org

Exploration in Materials Science Research (e.g., fluorinated polymers, electronic materials)

The presence of the trifluoromethyl (CF3) group in this compound suggests its potential utility in materials science, particularly in the development of fluorinated polymers and electronic materials. Fluoropolymers are known for their exceptional properties, including high thermal stability, chemical resistance, and unique electronic characteristics. rsc.orgipcp.ch

The incorporation of CF3 groups into polymers can significantly alter their physical and chemical properties. These groups are highly electronegative and can enhance attributes like lipophilicity and metabolic stability in molecular structures. ontosight.ai While specific research on polymers derived directly from this compound is not extensively documented, related studies show that trifluoromethylated building blocks are used to create advanced polymers. For example, trifluoromethylated diimines have been used to synthesize trifluoromethylated polyamides, which exhibit good solubility in organic solvents and have specific optical properties, with maximum UV absorption bands around 255–265 nm. nih.gov The development of isoindolin-1-one-based BF2 complexes has also led to novel dyes with intense absorption and emission bands, high fluorescence quantum yields, and greater photostability compared to traditional BODIPYs, indicating their potential in optical materials. researchgate.net

Investigative Biological Activity Studies (In Vitro and Mechanistic Focus)

The isoindolin-1-one scaffold, particularly when substituted with a trifluoromethyl group, is a subject of significant interest in medicinal chemistry due to its wide range of biological activities. researchgate.net In vitro studies have focused on understanding the mechanisms through which these compounds exert their effects.

Derivatives of isoindolin-1-one have been investigated as inhibitors of various enzymes. While specific studies on CYP51 inhibition by this compound are not prominent, research on related structures demonstrates the potential of this chemical class to target key enzymes. For example, derivatives of 2,3-dihydro-1H-isoindol-1-one have been explored as inhibitors of the influenza virus PA endonuclease. nih.gov These studies reveal that modifications to the isoindolinone scaffold can lead to compounds with nanomolar inhibitory activity in enzymatic assays. nih.gov Docking studies have been employed to understand the binding modes of these inhibitors, providing insight into the structure-activity relationships that govern their potency. nih.gov Additionally, isoindolinone derivatives have been developed as modulators of cereblon (CRBN), an E3 ubiquitin ligase, demonstrating that these compounds can induce conformational changes in protein targets to elicit specific biological activities. google.com

The isoindolin-1-one moiety is a known pharmacophore with antimicrobial properties. nih.govhud.ac.uk A variety of N-substituted isoindolin-1-one derivatives have been synthesized and evaluated for their potential as novel antimicrobial agents against both bacteria and fungi. nih.govhud.ac.uk

In vitro testing has determined the Minimum Inhibitory Concentration (MIC) values for these compounds against various microbial strains. Studies have shown that certain isoindolin-1-one-3-phosphonate derivatives exhibit significant antimicrobial activity. For instance, one such compound was found to be highly active against Micrococcus luteus, Listeria monocytogenes, and Candida albicans, with large zones of inhibition. researchgate.net The mechanistic focus of these studies is often to identify the structural features responsible for the antimicrobial effects to guide the design of more potent agents. researchgate.netresearchgate.net

Table 1: In Vitro Antimicrobial Activity of Selected Isoindolin-1-one Derivatives

Compound TypeMicroorganismActivity MetricResultReference
Isoindolin-1-one-3-phosphonate (4a)L. monocytogenesInhibition Zone22 mm researchgate.net
Isoindolin-1-one-3-phosphonate (4a)C. albicansInhibition Zone38 mm researchgate.net
Isoindolin-1-one-3-phosphonate (4a)M. luteusInhibition Zone35 mm researchgate.net

The antiviral potential of isoindolin-1-one derivatives is a significant area of research. researchgate.netresearchgate.net These compounds have been investigated for their activity against a range of viruses, with a focus on understanding their mechanism of action at a molecular level.

One key area of investigation is their activity against the influenza virus. Derivatives of 2,3-dihydro-1H-isoindol-1-one have been identified as potent inhibitors of the influenza virus PA endonuclease, an essential enzyme for viral replication. nih.gov Some of these compounds exhibit nanomolar activity in enzymatic assays and show selective inhibition in cell-based influenza virus polymerase assays. nih.gov Notably, these inhibitors retained their activity against a baloxavir-resistant mutant strain (I38T), suggesting a different binding mode or mechanism of action. nih.gov Studies have also explored isoindolinone derivatives for their activity against other viruses, such as the Tobacco Mosaic Virus (TMV). researchgate.net

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of isoindolin-1-one derivatives. These studies involve systematically modifying the chemical structure and evaluating the impact on a specific biological effect, often related to a particular molecular mechanism.

For example, in the development of influenza PA endonuclease inhibitors, SAR studies explored modifications of substituents on a lipophilic moiety attached to the isoindolinone core. nih.gov This led to the identification of compounds with nanomolar inhibitory activity. nih.gov Another example comes from the study of small-molecule inhibitors of the Wnt signaling pathway, where derivatives of an oxo-N-{[(1,2,3,4-tetrahydro-1,4-epoxynaphthalen-1-yl)amino]carbonyl}-benzamide scaffold were synthesized. nih.gov While not directly involving this compound, these studies highlight how substitutions, including with trifluoromethylphenyl groups, affect activity. For instance, 3-(trifluoromethyl)phenyl derivatives showed some activity, whereas 2- and 4-(trifluoromethyl)phenyl derivatives were inactive, indicating that the position of the trifluoromethyl group is critical for biological function in that specific scaffold. nih.gov Such SAR studies are fundamental to understanding how these molecules interact with their biological targets and to designing more effective and selective compounds. nih.gov

Contribution to the Design of Fluorine-Containing Scaffolds in Academic Contexts

The deliberate incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and drug design. The trifluoromethyl (-CF3) group, in particular, is highly valued for its ability to enhance crucial physicochemical properties of a parent compound. These enhancements include increased metabolic stability, greater lipophilicity which can improve membrane permeability, and altered electronic characteristics that can lead to stronger binding interactions with biological targets. chinesechemsoc.orgmdpi.com Consequently, the development of synthetic methodologies and novel molecular frameworks, or scaffolds, containing the trifluoromethyl group is an area of intense academic and industrial research. chinesechemsoc.org The this compound core structure represents a significant building block in this endeavor, serving as a versatile platform for the creation of more complex, fluorine-containing molecules.

In academic research, the this compound scaffold is utilized as a foundational element in the design of molecules with potential therapeutic applications. A notable example is its incorporation into larger structures designed to interact with specific biological pathways. One such derivative, 3-(1-oxo-6-(trifluoromethyl)isoindolin-2-yl)piperidine-2,6-dione, has been investigated as a modulator of the protein cereblon (CRBN), indicating the scaffold's utility in creating compounds for targeted protein degradation and other advanced therapeutic strategies. google.com

Academic exploration into fluorine-containing isoindolinones is not limited to using pre-formed this compound. Research also focuses on developing novel synthetic routes to create diverse trifluoromethyl-substituted isoindolinone scaffolds. These methods provide valuable insights into the chemical reactivity of the isoindolinone system and expand the toolbox for organofluorine chemistry.

One such strategy involves the direct introduction of a trifluoromethyl group onto a pre-existing isoindolinone derivative. A copper-catalyzed hydroxytrifluoromethylation reaction has been successfully applied to 3-benzylidene-2-arylisoindolin-1-one substrates. rsc.orgnih.gov In this reaction, a trifluoromethyl radical, generated from sodium trifluoromethanesulfinate, adds across the exocyclic double bond of the isoindolinone. rsc.org This method demonstrates a powerful way to functionalize the isoindolinone core at the 3-position, yielding complex β-trifluoromethyl alcohols. rsc.orgnih.gov The reaction proceeds under mild conditions and highlights that the trifluoromethyl radical preferentially attacks the double bond over the aromatic rings. rsc.org

EntryStarting Substrate (1)Product (3)Yield (%)
13-Benzylidene-2-phenylisoindolin-1-one3-Hydroxy-2-phenyl-3-(2,2,2-trifluoro-1-phenylethyl)isoindolin-1-one82
23-(4-Methylbenzylidene)-2-phenylisoindolin-1-one3-Hydroxy-2-phenyl-3-(1-(4-methylphenyl)-2,2,2-trifluoroethyl)isoindolin-1-one83
33-(4-Methoxybenzylidene)-2-phenylisoindolin-1-one3-Hydroxy-2-phenyl-3-(1-(4-methoxyphenyl)-2,2,2-trifluoroethyl)isoindolin-1-one85
43-(4-Chlorobenzylidene)-2-phenylisoindolin-1-one3-(1-(4-Chlorophenyl)-2,2,2-trifluoroethyl)-3-hydroxy-2-phenylisoindolin-1-one78

Table 1: Representative examples of copper-catalyzed hydroxytrifluoromethylation of substituted 3-benzylidene-2-arylisoindolin-1-ones. The reaction demonstrates a method for incorporating a trifluoromethyl group into a complex isoindolinone scaffold. Data sourced from rsc.orgnih.gov.

An alternative academic approach involves constructing the isoindolinone ring system using a trifluoromethyl-containing precursor from the outset. This is exemplified by the synthesis of 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)isoindolin-1-one. acs.orgnih.gov This synthesis proceeds via a nucleophilic addition reaction between 2-cyanobenzaldehyde (B126161) and a trifluoromethyl-substituted 2-nitroaniline (B44862) derivative, followed by an intramolecular cyclization and rearrangement. acs.org This strategy effectively embeds the trifluoromethyl group onto a phenylamino (B1219803) substituent at the 3-position of the isoindolinone core, showcasing how fluorinated building blocks can be used to assemble complex heterocyclic scaffolds. acs.orgnih.gov

Reactant 1Reactant 2ProductYield (%)
2-Cyanobenzaldehyde2-Nitro-4-(trifluoromethyl)aniline3-((2-Nitro-4-(trifluoromethyl)phenyl)amino)isoindolin-1-one39

Table 2: Synthesis of a trifluoromethyl-containing isoindolinone derivative using a fluorinated precursor. This method illustrates the construction of the scaffold with the fluorine moiety already in place. Data sourced from acs.orgnih.gov.

These research examples underscore the dual role of trifluoromethyl-isoindolinone structures in academic settings. They are not only target scaffolds for medicinal chemistry applications but are also the subject of synthetic methodology development, which in turn provides the chemical community with new tools and strategies for creating novel fluorine-containing compounds.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Pathways

While several methods exist for the synthesis of isoindolinones, a primary challenge remains the development of more efficient, atom-economical, and environmentally benign pathways. Current research is trending away from classical multi-step procedures towards more elegant and sustainable strategies.

Future efforts will likely concentrate on:

C-H Functionalization: Transition metal-catalyzed direct C-H functionalization is a powerful tool for building molecular complexity. uni-goettingen.de Methods like the nickel-mediated intramolecular arylation of alkyl C-H bonds, which can proceed at room temperature, offer a promising avenue for creating the isoindolinone core with high efficiency. nih.gov Expanding these methods to include a wider range of trifluoromethyl-substituted benzamides is a key research direction.

One-Pot and Multicomponent Reactions: Strategies that combine multiple synthetic steps into a single operation, such as the one-pot synthesis of substituted isoindolin-1-ones via lithiation and cyclization or ultrasound-assisted syntheses, significantly reduce waste and improve efficiency. beilstein-journals.orgnih.gov The development of three-component reactions under mild, solvent-free conditions represents a particularly sustainable approach to generating isoindolinone-based structures. researchgate.net

Catalyst Development: Research into new catalytic systems is crucial. This includes exploring earth-abundant metals, such as nickel and copper, as alternatives to precious metals like palladium and rhodium. nih.govnih.govrsc.org Furthermore, developing catalyst-free methods, for instance, using strong bases like methanolic KOH to initiate cyclization, presents a highly desirable goal for green chemistry. acs.org

A comparative table of selected modern synthetic strategies is presented below.

Synthetic Strategy Key Features Advantages Challenges Reference
Nickel-Mediated C-H ArylationIntramolecular cyclization of benzamidesOperates at room temperature, good yieldsSubstrate scope, selectivity between C-H bonds nih.gov
Rhodium-Catalyzed CouplingOxidative coupling of benzamides with alkenesAccess to complex derivativesUse of precious metals, requires oxidant researchgate.net
One-Pot LithiationLithiation, electrophilic substitution, and cyclizationHigh efficiency, simple procedureRequires cryogenic temperatures, strong bases beilstein-journals.org
Three-Component ReactionCondensation of 2-formylbenzoic acid, amine, and phosphite (B83602)Solvent-free, mild conditions, high atom economyLimited to phosphonate (B1237965) derivatives researchgate.net
Ultrasound-Assisted SynthesisUse of ultrasonic irradiation to promote reactionReduced reaction times, improved yieldsSpecialized equipment, scalability nih.gov

Expanding the Scope of Derivatization and Functionalization

The functionalization of the 6-(trifluoromethyl)isoindolin-1-one scaffold is critical for tuning its properties and exploring its structure-activity relationships. While significant progress has been made, particularly at the 3-position, future research will focus on accessing a wider array of derivatives with greater control over stereochemistry.

Key areas for future exploration include:

Asymmetric Synthesis: Developing catalytic asymmetric methods to introduce chirality at the C3 position is a major goal. This would provide access to enantiomerically pure isoindolinones, which is often crucial for biological applications. The asymmetric synthesis of 3-benzyl and allyl derivatives is a step in this direction. rsc.org

Complex Scaffolds: The creation of more complex architectures, such as spirocyclic systems, is an active area of research. Sulfuric acid-promoted cascade cyclizations have been used to generate spiro[indene-1,1′-isoindolin]-3′-ones, and expanding this chemistry to trifluoromethylated analogues is a logical next step. acs.org

Novel Functional Groups: Introducing a diverse range of functional groups is essential. Copper-catalyzed hydroxytrifluoromethylation of related enamides introduces both a hydroxyl and a trifluoromethyl group in a single step, creating highly functionalized products. nih.govrsc.org Similarly, palladium-catalyzed dual C-H acylation allows for the installation of ketone functionalities. mdpi.com Applying these and other novel transformations to the this compound core will yield new chemical entities with potentially unique properties.

Late-Stage Functionalization: Methods that allow for the derivatization of the fully formed isoindolinone ring are highly valuable. This enables the rapid generation of a library of analogues from a common intermediate.

The table below summarizes selected derivatization reactions applicable to the isoindolinone scaffold.

Reaction Type Position Reagents/Catalyst Product Type Reference
Asymmetric AllylationC3Chiral catalystChiral 3-allyl-isoindolinones rsc.org
HydroxytrifluoromethylationC3 (from enamide)CuBr, CF₃SO₂Na3-hydroxy-3-(trifluoromethyl-ethyl)-isoindolinones nih.govrsc.org
Friedel-Crafts AlkylationC3 (from N-acyliminium)Ca(NTf₂)₂3-indolyl-isoindolinones mmu.ac.uk
C-H AcylationC7Pd catalyst7-aroyl-3-hydroxy-isoindolinones mdpi.com
Nucleophilic SubstitutionC32-Nitroaniline (B44862), KOH3-anilino-isoindolinones acs.org

Advanced Mechanistic Insights through Combined Experimental and Computational Approaches

A deeper understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new, more efficient transformations. The combination of experimental studies and computational modeling provides a powerful synergy for elucidating complex reaction pathways.

Future research should prioritize:

Radical Pathway Elucidation: Many novel isoindolinone syntheses and functionalizations are proposed to proceed via radical intermediates. nih.govnih.govrsc.org Experimental techniques such as the use of radical quenchers (e.g., TEMPO) and isotopic labeling, combined with spectroscopic detection of intermediates, can provide strong evidence for these pathways. rsc.orgrsc.org

Computational Modeling: Density Functional Theory (DFT) and other computational methods are invaluable for mapping potential energy surfaces, identifying transition states, and rationalizing observed selectivity. acs.org Applying these tools can help to understand the role of the catalyst, the substrate, and the trifluoromethyl group in directing the reaction outcome. For instance, computational studies can clarify the preference for C-H activation at specific sites or the regioselectivity of radical additions. nih.govnih.gov

Catalyst-Substrate Interactions: Detailed studies are needed to understand how catalysts, such as the nickel and rhenium complexes used in C-H activation, interact with the trifluoromethyl-substituted benzamide (B126) substrates. nih.govnih.gov Spectroscopic methods (NMR, X-ray crystallography) of catalyst-substrate adducts, coupled with computational models, can reveal key binding modes and electronic effects that govern catalytic activity.

Exploration of Emerging Academic Applications (e.g., photocatalysis, supramolecular chemistry)

Beyond its established use as a building block for bioactive molecules, the this compound scaffold possesses features that make it attractive for emerging fields in materials science and catalysis.

Photocatalysis: The trifluoromethyl group is a key player in many photoredox reactions. researchgate.netmdpi.com The development of visible-light-induced trifluoromethylation reactions highlights the potential for related structures to participate in photocatalytic cycles. researchgate.netresearchgate.net Future work could explore derivatives of this compound as novel photocatalysts, photosensitizers, or photoresponsive switches. mdpi.comfluorochem.co.uk The strong electron-withdrawing nature of the CF₃ group can influence the electronic properties (e.g., LUMO energy) of the aromatic system, which is a critical parameter in the design of photocatalysts.

Supramolecular Chemistry: Supramolecular chemistry relies on non-covalent interactions to build large, ordered architectures from molecular building blocks. mpg.dersc.org The isoindolinone core contains hydrogen bond donors (N-H) and acceptors (C=O), while the trifluoromethyl group and the aromatic ring can participate in halogen bonding and π-π stacking. This combination of features makes this compound an intriguing synthon for crystal engineering and the construction of metal-organic frameworks (MOFs) or other supramolecular assemblies. mpg.de Research in this area would involve co-crystallization with other molecules or metal ions to create new materials with tailored properties, such as porosity for gas storage or specific electronic characteristics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(trifluoromethyl)isoindolin-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example, boron-containing intermediates (e.g., 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one) are coupled with trifluoromethylating agents under inert atmospheres . Reaction temperature (80–120°C), solvent polarity (e.g., THF or DMF), and catalyst loading (1–5 mol% Pd) critically impact yields. Purification often involves silica gel chromatography with gradients of ethyl acetate/hexane .
Key Parameters Typical Range
Reaction Temperature80–120°C
Catalyst (Pd-based)1–5 mol%
SolventTHF, DMF, or dichloromethane
Purification MethodColumn chromatography

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms regioselectivity of the trifluoromethyl group. Infrared (IR) spectroscopy identifies carbonyl stretches (~1680 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (C₉H₆F₃NO, MW 201.15) . High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) for biological assays .

Advanced Research Questions

Q. What strategies mitigate challenges in introducing the trifluoromethyl group to the isoindolin-1-one scaffold?

  • Methodological Answer : The electron-withdrawing nature of the trifluoromethyl group complicates nucleophilic substitution. Strategies include:

  • Use of directing groups : Temporary protection of the carbonyl oxygen enhances regioselectivity during fluorination .
  • Radical trifluoromethylation : Photo- or redox-catalyzed methods enable C–CF₃ bond formation under milder conditions .
  • Late-stage fluorination : Introducing CF₃ after scaffold assembly minimizes side reactions .

Q. How do structural modifications of this compound influence its bioactivity in antiviral or anticancer studies?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:

  • Substituent position : Para-substituted aryl groups at the 2-position enhance antiviral activity against Enterovirus A71 by improving binding to viral proteases .

  • Electron-deficient rings : Fluorinated analogs increase metabolic stability but may reduce solubility, necessitating formulation optimization (e.g., PEGylation) .

  • Functional group interplay : Amide or ester derivatives modulate cellular permeability, quantified via logP measurements .

    Modification Biological Impact
    2-Aryl substitutionImproved protease inhibition
    Hydroxyl group additionEnhanced solubility, reduced potency
    PEGylationIncreased bioavailability

Q. How should researchers address contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from variations in:

  • Assay conditions : Compare cell lines (e.g., HeLa vs. HEK293), incubation times, and compound concentrations .
  • Analytical thresholds : Use standardized IC₅₀ calculations and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Stereochemical purity : Chiral HPLC or X-ray crystallography ensures enantiomeric excess (>99%) .

Methodological Guidance for Experimental Design

Q. What controls are critical when evaluating the stability of this compound in physiological buffers?

  • Methodological Answer :

  • Negative controls : Incubate compound in PBS (pH 7.4) at 37°C without enzymes.
  • Positive controls : Use known hydrolytically unstable analogs (e.g., esters) to benchmark degradation rates.
  • Analytical validation : Monitor via LC-MS at 0, 24, and 48 hours, quantifying parent compound loss and metabolite formation .

Q. How can computational modeling optimize the design of this compound-based inhibitors?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to predict binding modes to target proteins (e.g., viral proteases).
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability.
  • QSAR models : Corrogate electronic parameters (Hammett σ) with inhibitory activity to guide synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.